molecular formula C18H21ClN4O3 B2862210 2-(4-chloro-3,5-dimethylphenoxy)-N-[6-(morpholin-4-yl)pyrimidin-4-yl]acetamide CAS No. 1396859-40-7

2-(4-chloro-3,5-dimethylphenoxy)-N-[6-(morpholin-4-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2862210
CAS No.: 1396859-40-7
M. Wt: 376.84
InChI Key: OXCCPYKISNPYLA-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a 4-chloro-3,5-dimethylphenoxy group linked via an acetamide bridge to a pyrimidin-4-yl ring substituted at the 6-position with a morpholin-4-yl moiety. The morpholine group enhances solubility and may influence binding interactions, while the chloro and dimethyl substituents on the phenoxy group likely modulate lipophilicity and steric effects.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3/c1-12-7-14(8-13(2)18(12)19)26-10-17(24)22-15-9-16(21-11-20-15)23-3-5-25-6-4-23/h7-9,11H,3-6,10H2,1-2H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCCPYKISNPYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chloro-3,5-dimethylphenoxy)-N-[6-(morpholin-4-yl)pyrimidin-4-yl]acetamide is a complex organic compound with potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H21ClN4O3, with a molecular weight of 368.84 g/mol. The structure incorporates a chloro-substituted phenoxy group and a morpholine-substituted pyrimidine moiety, which are essential for its biological interactions.

PropertyValue
Molecular FormulaC18H21ClN4O3
Molecular Weight368.84 g/mol
IUPAC NameThis compound
CAS Number1396859-40-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate various signaling pathways, particularly those involved in cancer cell proliferation and apoptosis. The morpholine and pyrimidine moieties are believed to play crucial roles in binding to protein targets, potentially influencing enzymatic activity.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced cancer cell growth.
  • Receptor Modulation : It could interact with receptors that mediate cellular responses to external stimuli, affecting processes such as apoptosis and differentiation.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to confirm these effects.

Research Findings

Recent studies have explored the pharmacological properties of this compound, focusing on its anticancer and antimicrobial activities.

Case Studies

  • Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that the compound significantly inhibits cell proliferation in a dose-dependent manner.
    • Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
  • Antimicrobial Potential :
    • In vitro testing against bacterial strains showed promising results, indicating potential use as an antibacterial agent.
    • Further investigations are required to evaluate its efficacy against resistant strains.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
2-(4-chloro-3,5-dimethylphenoxy)acetamideLacks pyrimidine moietyModerate anticancer activity
N-[6-(morpholin-4-yl)pyrimidin-4-yl]acetamideLacks phenoxy groupLimited antimicrobial activity
2-(4-chloro-3,5-dimethylphenoxy)-N-[furan-2-ylmethyl]acetamideContains furan instead of pyrimidineAnticancer properties observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs to highlight structural variations and their implications.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Phenoxy Substituents Pyrimidine/Pyridine Substituents Key Functional Attributes
Target Compound Pyrimidin-4-yl acetamide 4-chloro-3,5-dimethylphenoxy 6-(morpholin-4-yl) Enhanced solubility (morpholine), steric bulk (dimethyl)
Compound 602 () Pyridin-2-yl acetamide 4-chloro-3,5-dimethylphenoxy 4-methylpyridin-2-yl Auxin agonist activity; pyridine core reduces conformational flexibility
Compound 533 () Pyridin-2-yl acetamide 2,4-dichlorophenoxy 4-methylpyridin-2-yl Dichloro-substitution increases electrophilicity; lower steric hindrance
Compound Pyrimidin-4-yl acetamide 2,4-dichlorophenoxy 6-(3,5-dimethylpyrazol-1-yl) Pyrazole-pyrimidine hybrid; potential kinase inhibition
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine () Thieno[3,2-d]pyrimidine N/A 4-morpholin-4-yl, 6-substituted Anticancer applications (kinase inhibition); sulfur-containing core

Key Observations:

Pyrimidines are common in pharmaceuticals due to their mimicry of nucleotide bases. Thieno[3,2-d]pyrimidine derivatives () exhibit distinct electronic properties due to the fused thiophene ring, often linked to kinase inhibition.

Substituent Effects: Morpholin-4-yl group: Present in both the target compound and derivatives, this group improves aqueous solubility and may facilitate binding to polar enzyme pockets. Phenoxy Substituents: The target’s 4-chloro-3,5-dimethylphenoxy group balances lipophilicity and steric bulk, contrasting with the dichloro-substituted analogs (e.g., compound 533), which are more electrophilic but less sterically hindered.

Biological Activity: Pyridin-2-yl acetamides (e.g., compound 602) are established synthetic auxins, mimicking indole-3-acetic acid (IAA) in plant growth regulation. The target compound’s pyrimidine core may alter auxin-receptor binding specificity. Thieno-pyrimidines () and pyrazole-pyrimidines () are associated with kinase inhibition and antimicrobial activity, respectively, suggesting divergent applications compared to the target compound.

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The morpholin-4-yl group’s electron-rich nitrogen may enhance interactions with biological targets, as seen in kinase inhibitors (). Conversely, the dimethylphenoxy group’s steric bulk in the target compound could limit membrane permeability compared to less-substituted analogs.
  • Synthetic Feasibility : Morpholine-substituted pyrimidines are typically synthesized via nucleophilic aromatic substitution or Suzuki coupling (e.g., ), while acetamide linkages are formed through carbodiimide-mediated couplings.

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